An In-depth Technical Guide to 2,5-Dimethylcyclohexanol: Chemical Properties and Structure
An In-depth Technical Guide to 2,5-Dimethylcyclohexanol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dimethylcyclohexanol is a cyclic alcohol that, due to its stereochemical complexity, presents a fascinating case study in organic chemistry. This document provides a comprehensive overview of its chemical and physical properties, structural isomers, and common synthetic and analytical methodologies. While direct applications in drug development are not extensively documented, its derivatives are of interest in medicinal chemistry. This guide consolidates key technical information to support further research and application development.
Chemical Properties and Structure
2,5-Dimethylcyclohexanol is a saturated cyclic organic compound with the chemical formula C₈H₁₆O.[1][2][3] Its structure consists of a cyclohexane ring substituted with two methyl groups at positions 2 and 5, and a hydroxyl group at position 1. The presence of three stereocenters (at carbons 1, 2, and 5) gives rise to multiple stereoisomers.[4]
Physicochemical Properties
The physical and chemical properties of 2,5-Dimethylcyclohexanol can vary depending on the specific isomeric composition. The data presented below is generally for a mixture of isomers.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O | [1][2][3] |
| Molecular Weight | 128.21 g/mol | [1][4][5] |
| CAS Number | 3809-32-3 | [1][6] |
| Appearance | Clear, colorless liquid | [2][4] |
| Boiling Point | 166-168 °C | [2] |
| Melting Point | -16 °C | [2] |
| Density | 0.870 - 0.880 g/cm³ | [2] |
| Flash Point | 69 °C | [2] |
| Water Solubility | Log10(WS) = -1.96 (calculated) | [6] |
| Octanol/Water Partition Coefficient (LogP) | 1.803 - 2.2 (calculated) | [1][6] |
Stereoisomerism
The stereochemistry of 2,5-Dimethylcyclohexanol is complex due to the presence of three chiral centers. The relative orientation of the two methyl groups gives rise to cis and trans diastereomers. Within each of these, the hydroxyl group can be in different orientations relative to the methyl groups, leading to a variety of stereoisomers.[4] The separation of these isomers is crucial as their stereochemical configuration significantly impacts their physical and chemical properties.[4]
Below are the structures of the cis and trans diastereomers of 2,5-Dimethylcyclohexanol.
Experimental Protocols
Synthesis
A common method for the synthesis of 2,5-Dimethylcyclohexanol is the catalytic hydrogenation of 2,5-dimethylcyclohexanone.[4] This reaction typically yields a mixture of stereoisomers.
Reaction: 2,5-Dimethylcyclohexanone + H₂ --(Catalyst)--> 2,5-Dimethylcyclohexanol
Detailed Methodology:
-
Catalyst Preparation: A suitable catalyst, such as palladium on carbon (Pd/C) or Raney nickel, is suspended in a solvent (e.g., ethanol or ethyl acetate) within a high-pressure reactor.
-
Reactant Addition: 2,5-dimethylcyclohexanone is added to the reactor.
-
Hydrogenation: The reactor is sealed and purged with hydrogen gas. The reaction mixture is then stirred under a specific hydrogen pressure and temperature. Reaction conditions can be optimized to influence the stereoselectivity of the product.[4]
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.
-
Work-up: Upon completion, the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude 2,5-Dimethylcyclohexanol.
-
Purification: The resulting mixture of isomers can be purified by fractional distillation or column chromatography to isolate specific stereoisomers.[4]
Analytical Characterization
Gas Chromatography (GC): GC is a powerful technique for separating and analyzing the different stereoisomers of 2,5-Dimethylcyclohexanol present in a mixture.[7] The retention time of each isomer is dependent on its boiling point and interaction with the stationary phase of the GC column.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of the hydroxyl (-OH) functional group, which exhibits a characteristic broad absorption band in the region of 3200-3600 cm⁻¹. The C-O stretching vibration typically appears in the 1000-1260 cm⁻¹ region. The NIST WebBook provides reference IR spectra for 2,5-Dimethylcyclohexanol.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for elucidating the detailed structure and stereochemistry of the different isomers. The chemical shifts and coupling constants of the protons and carbons are sensitive to their spatial arrangement.
Biological Activity and Drug Development Potential
While specific signaling pathways for 2,5-Dimethylcyclohexanol are not well-documented in publicly available literature, cyclohexanol derivatives, in general, have been investigated for various biological activities.[4] Some studies on related compounds, such as other dimethylcyclohexanol isomers, have explored their potential as anesthetics. For instance, research on 2,6-dimethylcyclohexanol has shown that different stereoisomers exhibit varying anesthetic potencies.
The structural similarity of dimethylcyclohexanols to other biologically active molecules suggests that they could serve as scaffolds in drug discovery. However, dedicated research into the pharmacological profile of 2,5-Dimethylcyclohexanol is limited.
References
- 1. 2,5-Dimethylcyclohexan-1-ol | C8H16O | CID 97959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 2,5-Dimethylcyclohexanol [webbook.nist.gov]
- 4. 2,5-Dimethylcyclohexanol | 3809-32-3 | Benchchem [benchchem.com]
- 5. e,e-2,5-Dimethylcyclohexanol, (a) | C8H16O | CID 21678872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,5-Dimethylcyclohexanol (CAS 3809-32-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. calpaclab.com [calpaclab.com]
